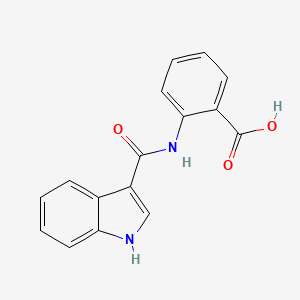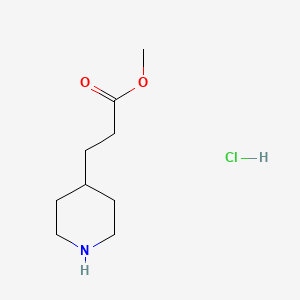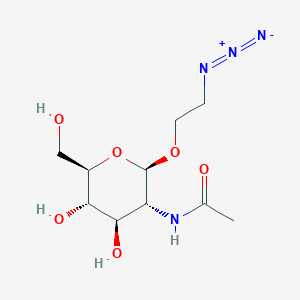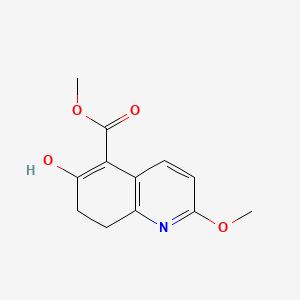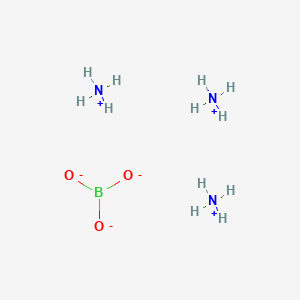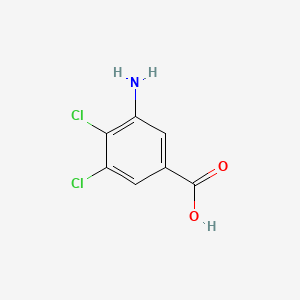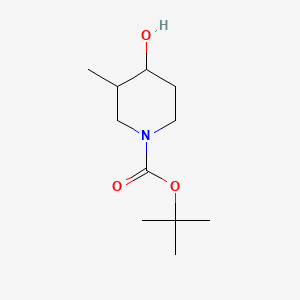
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 181269-70-5. It has a molecular weight of 215.29 and its IUPAC name is tert-butyl 4-hydroxy-3-methyl-1-piperidinecarboxylate . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-8-7-12 (6-5-9 (8)13)10 (14)15-11 (2,3)4/h8-9,13H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 301.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 62.8±6.0 kJ/mol, and it has a flash point of 136.1±25.9 °C . The compound’s index of refraction is 1.484, and it has a molar refractivity of 57.7±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Synthetic Pathways in Pharmaceutical Development : tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is involved in the synthesis of complex molecules like vandetanib, a therapeutic agent, showcasing its utility in developing industrially viable synthetic routes for pharmaceuticals. This compound facilitates key reactions, such as substitution and deprotection, underlining its importance in enhancing yields and commercial viability in pharmaceutical manufacturing (Mi, 2015).
Environmental Presence and Degradation : Studies on methyl tert-butyl ether (MTBE), a related compound, illuminate the environmental prevalence and challenges associated with its degradation. MTBE's widespread use as a fuel oxygenate has led to environmental contamination, sparking interest in its biodegradation pathways and the potential accumulation of intermediate products like tert-butyl alcohol (TBA). These investigations highlight the environmental impact of such compounds and the necessity for effective degradation mechanisms to mitigate pollution (Schmidt et al., 2004; Fiorenza & Rifai, 2003).
Environmental Technologies for Remediation : The decomposition of MTBE, an analog to tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, using advanced oxidation processes in cold plasma reactors demonstrates the potential for innovative environmental technologies. This method shows promise for the removal of MTBE from contaminated environments, suggesting that similar approaches might be applicable for compounds with tert-butyl groups, highlighting the intersection of environmental science and chemical engineering in addressing pollution (Hsieh et al., 2011).
Antioxidant Applications : The investigation of synthetic phenolic antioxidants (SPAs) like tert-butylated compounds reveals their widespread use in preventing oxidative reactions in various products. These compounds, including derivatives of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, are found in environmental matrices and human tissues, prompting studies into their toxicity, human exposure, and potential endocrine-disrupting effects. This research underlines the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679979 |
Source


|
| Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
CAS RN |
181269-70-5 |
Source


|
| Record name | 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181269-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

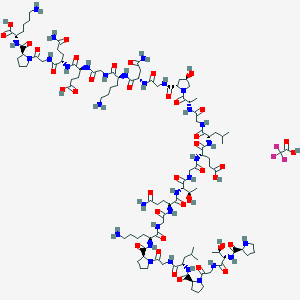
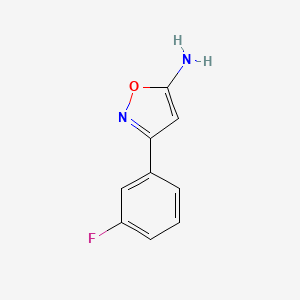
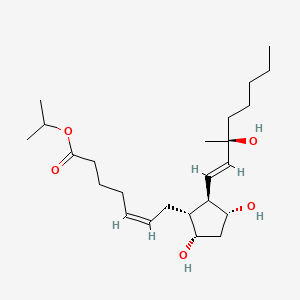
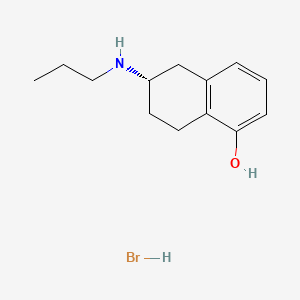
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
